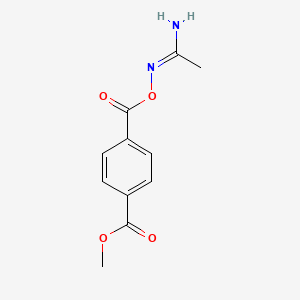
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes both amino and carboxylate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl benzene-1,4-dicarboxylic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the production process while maintaining product purity and consistency.
化学反応の分析
Types of Reactions
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.
科学的研究の応用
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which 1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-ethyl 4-methyl benzene-1,4-dicarboxylate: Similar in structure but with an ethyl group instead of an aminoethylidene group.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another related compound with different ester groups.
Uniqueness
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
4-O-[(E)-1-aminoethylideneamino] 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H12N2O4/c1-7(12)13-17-11(15)9-5-3-8(4-6-9)10(14)16-2/h3-6H,1-2H3,(H2,12,13) |
InChIキー |
CGIDGCBDNSSSCL-UHFFFAOYSA-N |
異性体SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)C(=O)OC)/N |
正規SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















